GSK2838232
概要
説明
GSK2838232は、ヒト免疫不全ウイルス1型(HIV-1)感染症の治療のために開発された、新しい第2世代成熟阻害剤です。 それは、カプシドとスペーサーペプチド1の接合部におけるHIV-1 Gagタンパク質のタンパク質分解切断を阻害することにより機能し、新しく形成されたビリオンを非感染性にします .
科学的研究の応用
GSK2838232 has potent antiviral activity in vitro with a mean 50% maximal inhibitory concentration of 1.6 nanomolar and retains activity across a broad spectrum of HIV isolates, including polymorphic gag sequences . It is used in clinical research to evaluate its safety, pharmacokinetics, and antiviral activity in participants with HIV-1 infection . The compound has shown efficacy as a short-term monotherapy and supports its continued development as part of combination antiretroviral therapy .
作用機序
GSK2838232は、カプシドとスペーサーペプチド1の接合部におけるHIV-1 Gagタンパク質のタンパク質分解切断を阻害することによって、成熟阻害剤として機能します。 この阻害は、機能性カプシドp24の形成を阻止し、ビリオンの不適切なアセンブリにつながり、非感染性ウイルス粒子を生成します . この化合物の抗ウイルス活性は、容積で最大40%までのヒト血清の影響を受けません .
類似の化合物との比較
This compoundは、第1世代HIV-1成熟阻害剤であるベビリマットと比較されます。 ベビリマットは臨床的有効性を示しましたが、カプシドとスペーサーペプチド1の両方の領域におけるgagポリモーフィズムにより、幅広いHIV-1分離株に対する効力が制限されていました . 一方、this compoundは、ウイルス学的なプロファイルを最適化しており、さまざまなHIV-1分離株に対して活性を維持しているため、より効果的な第2世代成熟阻害剤となっています .
類似の化合物のリスト:- ベビリマット
- Gagカプシド-スペーサーペプチド1領域を標的とする他のHIV-1成熟阻害剤
生化学分析
Biochemical Properties
GSK2838232 blocks the proteolytic cleavage of HIV-1 Gag at the junction of capsid and spacer peptide 1 (CA/SP1), rendering newly-formed virions non-infectious . This action of this compound involves interactions with the HIV protease enzyme, a key biomolecule in the life cycle of the virus .
Cellular Effects
This compound has been shown to have significant effects on HIV-1 infected cells. It leads to a decline in viral load and an increase in CD4+ cell counts . These effects are indicative of the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism related to the HIV-1 infection process .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the final cleavage step of the gag capsid-Sp1 polyprotein by the HIV protease enzyme . This prevents the formation of the functional capsid p24, leading to improper assembly of the virion and a noninfectious viral particle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound’s exposure, measured as maximum concentration and area under the concentration-time curve, increased 2- to 3-fold with repeated dosing, reaching steady-state by day 8 with a half-life from 16.3 to 19.2 hours .
Dosage Effects in Animal Models
The effects of different dosages on viral load and CD4+ cell counts were observed .
Metabolic Pathways
Its mechanism of action suggests that it interacts with the HIV protease enzyme, which plays a crucial role in the viral life cycle .
Transport and Distribution
Its rapid absorption and dose-proportional pharmacokinetics suggest efficient distribution .
Subcellular Localization
Given its mechanism of action, it is likely to interact with the HIV-1 Gag polyprotein at the junction of capsid and spacer peptide 1 (CA/SP1), which is a key component of the viral particle .
準備方法
合成ルートおよび反応条件: GSK2838232の合成には、gagポリモーフィズムに対する活性を中心としたウイルス学的分類戦略と組み合わされた医薬品化学的アプローチが関与しています。 初期の抗ウイルス活性は、コンセンサスクレードBカプシド/スペーサーペプチド1領域を用いたNL4-3を用いたMT4アッセイで評価され、V370A変異体と比較されます .
工業生産方法: this compoundの工業生産方法は、入手可能な文献では明確に詳細に記載されていません。 この化合物の開発には、そのウイルス学的プロファイルを最適化し、さまざまなHIV-1分離株に対する幅広いスペクトル活性を確保することが含まれます .
化学反応の分析
反応の種類: GSK2838232は、主に成熟阻害反応を起こします。 これは、HIVプロテアーゼ酵素によるGagカプシド-スペーサーペプチド1ポリタンパク質の最終的な切断ステップを、機能性カプシドp24への切断を阻止します .
一般的な試薬と条件: この化合物は、末梢血単核細胞ベースのアッセイを使用して、HIV-1分離株のパネルで試験されます。 ヒト血清の添加がthis compoundの効力に及ぼす影響を評価したところ、血清濃度を40%まで増加させても影響は見られませんでした .
生成された主な生成物: This compoundを含む反応から生成される主な生成物は、ビリオンの不適切なアセンブリによる非感染性ウイルス粒子です .
科学研究の応用
This compoundは、インビトロで強力な抗ウイルス活性を示し、平均50%最大阻害濃度は1.6ナノモルであり、ポリモーフィックなgag配列を含む幅広いHIV分離株に対して活性を維持しています . これは、HIV-1感染症の参加者における安全性、薬物動態、および抗ウイルス活性を評価するために、臨床研究で使用されています . この化合物は、短期単剤療法として有効性を示しており、組み合わせ抗レトロウイルス療法の一部としての継続的な開発を支援しています .
類似化合物との比較
GSK2838232 is compared to the first-generation HIV-1 maturation inhibitor bevirimat. Bevirimat demonstrated clinical efficacy but had limitations due to gag polymorphisms in both capsid and spacer peptide 1 regions, affecting its potency against a broad range of HIV-1 isolates . This compound, on the other hand, has an optimized virology profile and retains activity across various HIV-1 isolates, making it a more effective second-generation maturation inhibitor .
List of Similar Compounds:- Bevirimat
- Other HIV-1 maturation inhibitors targeting the Gag capsid-spacer peptide 1 region
特性
IUPAC Name |
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWKUXNVNJAMY-PZFKGGKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443460-91-0 | |
Record name | GSK-2838232 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2838232 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GSK2838232 against HIV?
A: this compound is a second-generation HIV-1 maturation inhibitor. [] It acts by binding to the immature form of the HIV-1 Gag polyprotein, specifically at the junction of the capsid (CA) and spacer peptide 1 (SP1). [] This binding prevents the essential proteolytic cleavage at the CA/SP1 junction, disrupting the normal maturation process of HIV-1 virions. [] Consequently, the newly formed virions are non-infectious, inhibiting viral replication. []
Q2: How does the chemical structure of the CA/SP1 region in HIV-2 and SIV compare to HIV-1, and how does this affect this compound's activity?
A: HIV-2 and SIV isolates exhibit intrinsic resistance to this compound. [] This resistance is attributed to the sequence differences in the CA/SP1 region of the Gag polyprotein compared to HIV-1. [] When the CA/SP1 sequence of HIV-2 was modified to resemble that of HIV-1, susceptibility to this compound was restored. [] This finding highlights the importance of the CA/SP1 region as the target for this compound and underscores the sequence-specific nature of its inhibitory activity.
Q3: What are the pharmacokinetic properties of this compound, and how do they influence its administration?
A: this compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. [, , ] Studies in healthy subjects showed that the drug is rapidly absorbed, with peak concentrations reached within 2-3 hours in the fasted state. [] Food intake delays absorption and increases exposure. [, ] Co-administration with ritonavir or cobicistat, potent CYP4A inhibitors, significantly boosts this compound exposure by reducing its clearance. [, ] This boosting effect allows for a lower dose of this compound to achieve effective plasma concentrations, making it suitable for once-daily dosing as part of combination antiretroviral therapy. [, ]
Q4: What is the current development stage of this compound, and what are the key findings from clinical trials so far?
A: this compound has been evaluated in Phase 1 and Phase 2a clinical trials. [, , ] These studies demonstrated that this compound, co-administered with either ritonavir or cobicistat, was generally well-tolerated in healthy individuals and individuals with HIV-1 infection. [, , ] Importantly, the Phase 2a trial demonstrated the antiviral activity of this compound as a short-term monotherapy, with significant reductions in viral load observed across different dose levels. [] These encouraging findings support the continued development of this compound for treating HIV as part of combination antiretroviral therapy. []
Q5: What are the potential advantages of formulating this compound as an ionic liquid?
A: Formulating this compound as an ionic liquid (API-IL) presents potential advantages in overcoming limitations associated with traditional solid-state forms. [] this compound, being highly hydrophobic, may exhibit poor solubility and bioavailability. [] API-IL formulations can enhance solubility and potentially improve bioavailability. [] Furthermore, API-ILs can address challenges related to polymorphism, a common issue with solid-state drugs where different crystal forms can have varying solubility and stability, impacting drug performance. [] While further research is needed, exploring API-IL formulations for this compound represents a promising avenue to optimize its delivery and therapeutic potential. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。